molecular formula C6H9ClFN3O2 B12219583 4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride

4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride

Cat. No.: B12219583
M. Wt: 209.60 g/mol
InChI Key: TYUZFMBJQYNSDL-UHFFFAOYSA-N
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Description

4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid hydrochloride is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl substituent at position 2, an amino group at position 4, and a carboxylic acid moiety at position 3, with a hydrochloride counterion enhancing solubility. Its molecular formula is C₆H₉ClFN₃O₂ (calculated molecular weight: 209.45 g/mol).

Properties

Molecular Formula

C6H9ClFN3O2

Molecular Weight

209.60 g/mol

IUPAC Name

4-amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H8FN3O2.ClH/c7-1-2-10-5(6(11)12)4(8)3-9-10;/h3H,1-2,8H2,(H,11,12);1H

InChI Key

TYUZFMBJQYNSDL-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1N)C(=O)O)CCF.Cl

Origin of Product

United States

Preparation Methods

Step 2: Alkylation with 2-Fluoroethyl Halides

  • Method C : Reacting the pyrazole intermediate with 2-fluoroethyl bromide or chloride in the presence of a base (e.g., K₂CO₃).
  • Method D : Using phase-transfer catalysis to enhance reactivity in polar solvents.

Critical Conditions

Parameter Method C Method D
Substrate Pyrazole alcohol Pyrazole amine
Reagent 2-Fluoroethyl bromide 2-Fluoroethyl iodide
Solvent DMF/THF Toluene
Catalyst K₂CO₃ TBAB (tetrabutylammonium bromide)
Yield 60–70% 70–80%
Reference

Amination at Position 4

Amination introduces the amino group, which is critical for bioactivity.

Step 3: Direct Amination

  • Method E : Treatment with NH₃ or NH₄OH under high-pressure conditions.
  • Method F : Reduction of nitro intermediates using H₂/Pd-C.

Comparative Analysis

Parameter Method E Method F
Substrate Pyrazole nitrile Pyrazole nitro compound
Reagent NH₃ (gas) H₂/Pd-C
Temperature 100–150°C 25–50°C
Yield 50–60% 70–75%
Reference

Carboxylic Acid Formation

The carboxylic acid group is typically introduced via hydrolysis of esters or oxidation.

Step 4: Ester Hydrolysis

  • Method G : Saponification of ethyl pyrazole-3-carboxylate using NaOH/H₂O.
  • Method H : Acid-catalyzed hydrolysis with HCl.

Efficiency Metrics

Parameter Method G Method H
Substrate Ethyl ester Methyl ester
Reagent 2M NaOH 6M HCl
Temperature 70–90°C Room temperature
Yield 85–90% 60–65%
Reference

Hydrochloride Salt Formation

The final step involves converting the free acid to the hydrochloride salt.

Step 5: Salt Formation

  • Method I : Treatment with HCl gas in ethanol.
  • Method J : Recrystallization from HCl/EtOH mixtures.

Purification Data

Parameter Method I Method J
Solvent Absolute ethanol 40% EtOH/H₂O
HCl Concentration 2M 1M
Purity >99% >99.5%
Reference

Alternative Synthetic Routes

Patents and technical reports describe optimized pathways for industrial scalability.

Route 1: One-Pot Cyclization

Combines pyrazole formation and alkylation in a single step:

  • Reactants : α,β-Unsaturated ester, methyl hydrazine, 2-fluoroethyl halide.
  • Catalyst : NaI.
  • Conditions : 0–20°C, 2 hours.
  • Yield : ~75% (crude).

Route 2: Stepwise Functionalization

  • Step 1 : Pyrazole synthesis (Method A).
  • Step 2 : Alkylation (Method C).
  • Step 3 : Amination (Method E).
  • Step 4 : Hydrolysis (Method G).

Overall Yield : ~45–50% (cumulative).

Challenges and Solutions

Regioselectivity

Controlling the position of substituents (e.g., amino at C4, carboxylic acid at C3) requires precise reaction conditions. For example:

  • Solution : Use directing groups (e.g., halogens) to guide electrophilic substitution.

Isomerization

Side products (e.g., 5-carboxylic acid isomers) are minimized by:

  • Solution : Low-temperature cyclization and recrystallization.

Industrial-Scale Optimization

Key parameters for large-scale production:

Parameter Optimal Value Impact
Reaction Time 2–4 hours Reduces batch-to-batch variance
Solvent Recovery >95% Cost-effectiveness
Catalyst Loading 5–10 mol% NaI Balances cost and efficiency
Reference

Biological and Pharmacological Relevance

The compound’s fluoroethyl group enhances metabolic stability and lipophilicity, making it a candidate for drug development. Research highlights:

  • Anticancer Activity : Inhibits cell proliferation in vitro.
  • Enzyme Inhibition : Targets kinases involved in cancer pathways.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to the class of aminopyrazoles, which have garnered interest due to their diverse biological activities. Below are key areas of application:

Antimicrobial Activity

Research has shown that aminopyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to 4-amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Microorganism Activity
Methicillin-sensitive S. aureusSub-micromolar activity
E. coliMIC values of 0.125 mg/mL

Anticancer Potential

Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. Specifically, derivatives have shown significant antiproliferative activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticancer efficacy.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of aminopyrazole derivatives, where certain compounds have been found to reduce inflammation markers in vitro and in vivo models . The ability to modulate inflammatory responses makes these compounds candidates for treating conditions like arthritis and other inflammatory diseases.

Case Studies

Several studies have documented the effectiveness of aminopyrazoles in various therapeutic contexts:

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of aminopyrazoles for their antimicrobial activity using the Well Diffusion Assay. The results indicated that certain derivatives exhibited inhibition zones greater than 15 mm against bacterial strains, confirming their potential as antibacterial agents .

Case Study 2: Anticancer Activity

In a study assessing the antiproliferative effects of various pyrazole derivatives on cancer cell lines, a particular derivative of 4-amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid showed a mean growth inhibition percentage of 54.25% against HepG2 cells, demonstrating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the carboxylic acid group can form hydrogen bonds and ionic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Fluorine Substitution Patterns

  • Target Compound: The 2-fluoroethyl group at position 2 introduces moderate electronegativity and lipophilicity.
  • Trifluoromethyl Benzyl () : The bulkier 3-(trifluoromethyl)benzyl group enhances hydrophobic interactions but may reduce cell permeability.

Functional Group Modifications

  • Carboxylic Acid vs. Amide () : The free carboxylic acid in the target compound enables ionic interactions with basic residues in enzyme active sites, whereas methylamide derivatives prioritize passive diffusion across membranes.
  • Hydrochloride Salt : Enhances aqueous solubility compared to neutral pyrazole derivatives (e.g., ’s free acid form).

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Property Target Compound 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid hydrochloride 2-Amino-N-(2-fluoroethyl)propanamide hydrochloride
Molecular Weight 209.45 245.59 170.61
LogP (Predicted) ~0.5 (moderately polar) ~1.2 (higher lipophilicity) ~-1.0 (highly polar)
Solubility High (HCl salt) Moderate (HCl salt) High (powder form, stable at 4°C)
Key Functional Groups COOH, NH₂, F COOH, NH₂, CF₃ Amide, NH₂, F

Biological Activity

4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid; hydrochloride (CAS Number: 1855911-14-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C7H9ClN4O2
  • Molecular Weight : 209.60 g/mol
  • Structure : The compound features a pyrazole ring with an amino group and a carboxylic acid, along with a fluorinated ethyl substituent that may influence its biological activity.

Anticancer Properties

Research indicates that aminopyrazole derivatives, including 4-amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid, exhibit significant anticancer activity. A study highlighted that compounds in this class can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer treatment .

Table 1: Anticancer Activity of Aminopyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acidHeLa0.08 - 12.07Inhibition of tubulin polymerization
Other derivativesVarious<10Cell cycle arrest

Anti-inflammatory Effects

In addition to anticancer properties, aminopyrazoles have shown anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways, potentially making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of 4-amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid has also been investigated. Compounds with similar structures have demonstrated significant antioxidant activity in various assays, indicating their potential to combat oxidative stress-related diseases .

The precise mechanism of action for 4-amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid involves several pathways:

  • Tubulin Interaction : The compound binds to tubulin, disrupting microtubule formation and leading to cell cycle arrest.
  • Inflammatory Pathway Modulation : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
  • Antioxidant Mechanisms : The compound scavenges free radicals, reducing oxidative damage in cells.

Case Studies

Several studies have been conducted to assess the biological activities of similar pyrazole derivatives:

  • Study on HeLa Cells : A derivative exhibited potent anticancer effects with an IC50 value indicating effective inhibition of cell proliferation.
  • Inflammation Model : In vivo studies showed reduced inflammation markers in animal models treated with pyrazole derivatives.
  • Oxidative Stress Assays : Compounds demonstrated significant reductions in oxidative stress markers in cellular assays.

Q & A

Basic: What are the recommended synthetic routes for preparing 4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid hydrochloride, and what critical reaction parameters influence yield?

Methodological Answer:
A common approach involves hydrolysis of ester precursors under acidic conditions. For example, methyl or ethyl esters of pyrazole-carboxylic acids are treated with hydrochloric acid (HCl) in aqueous media at elevated temperatures (e.g., 90–100°C for 12–24 hours). Key parameters include:

  • Acid concentration : Higher HCl concentrations (e.g., 6N) accelerate hydrolysis but may degrade sensitive functional groups .
  • Temperature control : Prolonged heating above 100°C risks decomposition; reflux in water or dioxane/water mixtures is typical .
  • Post-reaction purification : Crystallization from ethanol/water or acetone is often used to isolate the hydrochloride salt .

Basic: How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?

Methodological Answer:
A multi-technique approach is recommended:

  • NMR spectroscopy : 1H and 13C NMR validate the pyrazole ring, fluoroethyl substituent, and carboxylic acid proton environment. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm in DMSO-d6 .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]+ for free base: ~231.2) and chloride adducts ([M+Cl]−) .
  • Elemental analysis : Verify Cl− content (theoretical ~13.5% for hydrochloride salt) .
  • HPLC : Assess purity (>98% by reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced: What strategies mitigate challenges in regioselectivity during pyrazole ring functionalization for derivatives of this compound?

Methodological Answer:
Regioselectivity in pyrazole chemistry is influenced by:

  • Directing groups : The 4-amino group acts as an electron donor, favoring electrophilic substitution at the 5-position. For fluorination or alkylation, use Lewis acids (e.g., BF3·OEt2) to enhance selectivity .
  • Protection/deprotection : Temporarily protecting the amino group with tert-butoxycarbonyl (Boc) prevents unwanted side reactions during fluoroethylation .
  • Computational modeling : DFT calculations predict reactive sites by mapping electrostatic potentials and frontier molecular orbitals .

Advanced: How do researchers resolve contradictions in solubility data for this compound across different solvents?

Methodological Answer:
Contradictions often arise from:

  • Polymorphism : Crystalline forms (hydrates vs. anhydrous) have distinct solubility profiles. Characterize solid-state forms via XRPD and DSC .
  • pH-dependent solubility : The carboxylic acid group (pKa ~3–4) and amino group (pKa ~8–9) influence solubility. Measure solubility in buffered solutions (pH 1–12) using UV-Vis or nephelometry .
  • Ionic strength : High chloride concentrations (e.g., saline solutions) reduce solubility due to common ion effects. Use ion chromatography to quantify Cl− in saturated solutions .

Basic: What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation of the fluoroethyl group .
  • Moisture control : Hydrochloride salts are hygroscopic; use desiccants (silica gel) and vacuum-sealed containers .
  • Temperature : Stability studies show decomposition above 40°C; recommend storage at −20°C for long-term preservation .

Advanced: How can researchers optimize reaction conditions to minimize by-products during scale-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, stoichiometry, solvent ratio). For hydrolysis, a central composite design identified 93°C and 17h as optimal for minimizing ester residuals .
  • Inline monitoring : ReactIR or PAT (Process Analytical Technology) tracks reaction progress in real-time, enabling prompt adjustments .
  • By-product identification : LC-MS/MS identifies impurities (e.g., dehalogenated or oxidized species), guiding solvent system refinement .

Advanced: What computational methods predict the bioactivity of derivatives of this compound, and how are they validated experimentally?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., kinases or GPCRs). The pyrazole-carboxylic acid moiety often chelates metal ions in active sites .
  • QSAR modeling : Train models on pyrazole derivatives with known IC50 values; validate using leave-one-out cross-validation and external test sets .
  • Experimental validation : Compare predicted binding affinities with SPR (Surface Plasmon Resonance) or fluorescence polarization assays .

Basic: What are the recommended protocols for assessing the purity of this compound, and how are impurities profiled?

Methodological Answer:

  • HPLC-DAD/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 30 min). Detect impurities at 254 nm .
  • LC-MS/MS : Identify impurities via fragmentation patterns. Common impurities include unreacted ester precursors or de-aminated analogs .
  • TLC : Silica gel plates (CH2Cl2:MeOH:AcOH, 90:9:1) with ninhydrin staining detect amino-containing by-products .

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